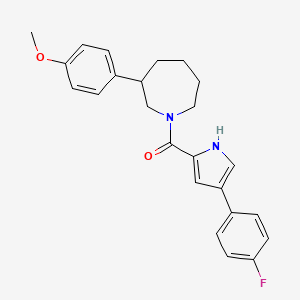

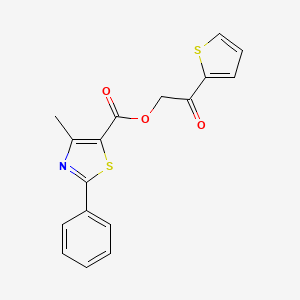

![molecular formula C6H5ClN4O3 B2521244 7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride CAS No. 2230802-87-4](/img/structure/B2521244.png)

7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride" is a derivative of triazolopyrimidine, a heterocyclic compound that has garnered interest due to its potential biological activity. The core structure of triazolopyrimidine is known to be a versatile scaffold for the synthesis of various compounds with potential antimicrobial properties and other biological activities .

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives often involves the condensation of aminoazoles with other compounds such as acetoacetic ester and aldehydes, as demonstrated in the three-component synthesis of 7-substituted 6-ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines . Additionally, the reaction of 7-aminotriazolopyridines with organotin(IV) hydroxides or oxides in refluxing methanol has been used to create triorganotin(IV) complexes with antimicrobial activity . Furthermore, regioselective synthesis methods have been developed to create 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, showcasing the tunability of the triazolopyrimidine core .

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives has been elucidated using various spectroscopic techniques, including 1H, 13C NMR, and Mass Spectroscopy . X-ray crystallography has also been employed to determine the structure of triorganotin(IV) complexes, revealing a trigonal bipyramidal structure with organic groups on the equatorial plane and axial positions occupied by ligand molecules . The molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid has been reported in different crystal environments, providing insights into the possible biological activity of its coordination compounds .

Chemical Reactions Analysis

Triazolopyrimidine derivatives undergo various chemical reactions, including substitution reactions that yield hydroxyalkylpyridines and brominated pyridines . Cyclocondensation reactions have been used to create new compounds, such as the reaction of 6-acetyl-4,7-dihydro-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine with hydroxylamine or hydrazine . Additionally, selective quaternization and oxidative aromatization reactions have been observed when 2-amino substituted triazolopyrimidines are heated with α-bromoketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the solvate exhibits a layered structural arrangement through hydrogen-bonding interactions, while the monohydrate displays a network of intermolecular hydrogen bonds and weak π-π stacking interactions, leading to different supramolecular architectures . The regioselectivity of N-alkylation of 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives is tunable by the carboxy function, affecting the physical properties of the resulting compounds . The biological activity of some triazolopyrimidine derivatives has been tested, although not all compounds showed activity .

Applications De Recherche Scientifique

Nucleophilic Rearrangements : Potapov et al. (2012) describe nucleophilic rearrangements involving azolopyrimidines. They found that the alkaline hydrolysis reaction of certain esters results in the formation of 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidines rather than the expected carboxylic acids. This study highlights a novel rearrangement in the pyrimidine ring, indicating potential applications in synthetic chemistry and materials science (Potapov et al., 2012).

Ring-Chain Isomerism : Pryadeina et al. (2008) found that certain ethyl carboxylates of 7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine are subject to ring-chain isomerism. This isomerism depends on the solvent and the substituent's length, suggesting potential applications in developing new molecular structures and materials (Pryadeina et al., 2008).

Synthetic Applications : Divate and Dhongade-Desai (2014) synthesized derivatives of [1,2,4]triazolo[4,3a]pyrimidine using a microwave-assisted one-pot protocol, demonstrating the efficiency of this method. This suggests potential use in pharmaceuticals and organic synthesis (Divate & Dhongade-Desai, 2014).

Crystal Structure Analysis : Canfora et al. (2010) analyzed the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid in different crystal environments. This study provides insights into the potential biological activity of coordination compounds, which could be useful in drug development and materials science (Canfora et al., 2010).

Mécanisme D'action

Target of action

[1,2,4]triazolo[1,5-a]pyrimidines have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .

Mode of action

[1,2,4]triazolo[1,5-a]pyrimidines are known to interact with various biological targets, leading to their diverse biological activities .

Biochemical pathways

Given the wide range of biological activities of [1,2,4]triazolo[1,5-a]pyrimidines, it is likely that they affect multiple biochemical pathways .

Propriétés

IUPAC Name |

7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O3.ClH/c11-4-3(5(12)13)1-7-6-8-2-9-10(4)6;/h1-2H,(H,12,13)(H,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMQNXWXXGURSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)N2C(=N1)N=CN2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-{5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2521161.png)

![[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl] benzoate](/img/structure/B2521164.png)

![8-(4-ethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2521168.png)

![3-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2521171.png)

![2-(2-Methoxyphenoxy)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2521173.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2521176.png)

![N-(2-methoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2521179.png)

![2-6-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-ylacetic acid](/img/structure/B2521183.png)